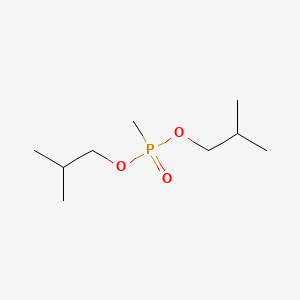
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid
Descripción general
Descripción
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research. It is a heterocyclic compound that contains a naphthyridine ring system. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid involves its ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition can lead to a disruption of various cellular processes, which can ultimately result in the inhibition of cell growth and proliferation. The specific mechanism of action may vary depending on the specific enzyme targeted by the compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid have been studied in various cell and animal models. This compound has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid in lab experiments include its potential as a tool for investigating the role of protein kinases in various cellular processes. This compound may also have potential as a starting point for the development of new drugs for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are many potential future directions for the study of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid. One direction could involve further investigation of its mechanism of action and potential targets for inhibition. Another direction could involve the development of new derivatives of this compound with improved potency and selectivity. Additionally, this compound could be studied in combination with other drugs to determine its potential synergistic effects. Overall, the study of 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid has the potential to contribute to the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid has been investigated for its potential use in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which play a role in various cellular processes. This compound has also been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer and inflammatory disorders.
Propiedades
IUPAC Name |
4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O3/c1-16-7-3-2-6-9(13-7)8(11)5(4-12-6)10(14)15/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVVWOFTXSGSQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737498 | |
| Record name | 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |
CAS RN |
724788-65-2 | |
| Record name | 4-Bromo-6-methoxy-1,5-naphthyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)

![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3280955.png)